molecular formula C24H18ClNO3 B15028907 (4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one

(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one

Cat. No.: B15028907
M. Wt: 403.9 g/mol
InChI Key: RZZUEOKHZNCNBD-STZFKDTASA-N
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Description

(4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile, under basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: This step involves the use of Grignard reagents or organolithium reagents to introduce the desired substituents onto the oxazole ring.

    Formation of the methylidene group: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired double bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in various disease models to determine its potential as a pharmaceutical agent.

Industry

In industry, (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4Z)-4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4Z)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substituents and their arrangement. The presence of the chlorophenyl group, methoxyphenyl group, and methylphenyl group imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds. These unique features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H18ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

(4Z)-4-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

InChI

InChI=1S/C24H18ClNO3/c1-16-6-10-18(11-7-16)23-21(24(27)29-26-23)14-19-4-2-3-5-22(19)28-15-17-8-12-20(25)13-9-17/h2-14H,15H2,1H3/b21-14-

InChI Key

RZZUEOKHZNCNBD-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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